Péptido Intestinal Vasoactivo (VIP)(humano, rata, cerdo, bovino)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

VIP(6-28)(human, rat, porcine, bovine) is a Vasoactive Intestinal Peptide (VIP) receptor antagonist . It is an effective antagonist of the actions of exogenous VIP on cAMP .

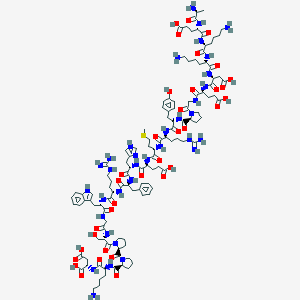

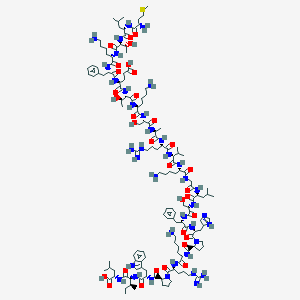

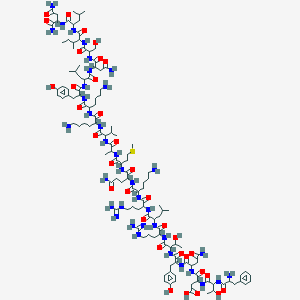

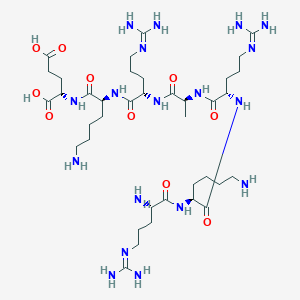

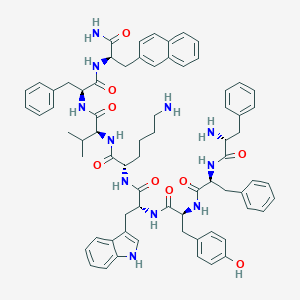

Molecular Structure Analysis

The molecular weight of VIP(6-28)(human, rat, porcine, bovine) is 2816.31 . Its molecular formula is C126H207N37O34S . The sequence is FTDNYTRLRKQMAVKKYLNSILN, with a modification of Asn-23 = C-terminal amide .Physical And Chemical Properties Analysis

VIP(6-28)(human, rat, porcine, bovine) is soluble to 1 mg/ml in water . It should be stored in a desiccated state at -20°C .Aplicaciones Científicas De Investigación

Modulación del sistema inmunitario

El péptido intestinal vasoactivo (VIP) juega un papel significativo en la modulación de las respuestas inmunitarias tanto innatas como adaptativas. Actúa como un factor antiinflamatorio importante en diversas enfermedades inflamatorias y autoinmunitarias, lo que sugiere su potencial como diana terapéutica para trastornos inmunitarios .

Diabetes y regulación de la insulina

Se ha demostrado que el VIP estimula la secreción de insulina dependiente de la glucosa, especialmente cuando se une a los receptores VPAC2. También promueve la proliferación de células β de los islotes, lo que podría ser crucial para el tratamiento y la gestión de la diabetes .

Enfermedades pulmonares

El VIP es abundante en los pulmones y se ha investigado su papel en diversas enfermedades pulmonares como la hipertensión pulmonar, la enfermedad pulmonar obstructiva crónica (EPOC), el asma, la fibrosis quística, la lesión pulmonar aguda/síndrome de dificultad respiratoria aguda (SDRA), la fibrosis pulmonar y los tumores pulmonares .

Efectos antiinflamatorios y antiosteoclastogénicos

Un derivado superactivo lipofílico del VIP ha mostrado efectos antiinflamatorios y antiosteoclastogénicos superiores en comparación con el propio VIP, lo que indica aplicaciones potenciales en el tratamiento de afecciones inflamatorias y enfermedades óseas .

Mecanismo De Acción

Target of Action

Vasoactive Intestinal Peptide (VIP), a 28-amino-acid peptide, primarily targets the VPAC2 receptors . These receptors are a unique class of G protein-coupled receptors . They play a crucial role in glucose homeostasis and are involved in the stimulation of glucose-dependent insulin secretion .

Mode of Action

VIP interacts with its primary target, the VPAC2 receptors, to stimulate glucose-dependent insulin secretion . This interaction also promotes islet β-cell proliferation through the forkhead box M1 pathway . The specific molecular mechanism of this interaction remains to be studied .

Biochemical Pathways

VIP affects both innate and adaptive immune responses . It acts as a major anti-inflammatory factor in animal models of inflammatory and autoimmune diseases . It also plays a role in a liver–brain–pancreas neuronal relay, which is crucial for islet β-cell proliferation .

Pharmacokinetics

The pharmacokinetics of VIP is characterized by its short half-life and wide distribution in the human body . After cessation of VIP infusions, plasma VIP levels fall strikingly by first-order kinetics with an average disappearance half-time of one minute . The apparent metabolic clearance rate is about 9 ml/kg/min, and the apparent volume of distribution for VIP is approximately 14 ml/kg .

Result of Action

VIP has multiple physiological effects. It is a potent vasodilator, regulates smooth muscle activity, epithelial cell secretion, and blood flow in the gastrointestinal tract . It also affects cardiac output, bronchodilation, and gastrointestinal motility . Furthermore, VIP induces the release of prolactin, luteinizing hormone, and growth hormone from the pituitary, and regulates the release of insulin and glucagon in the pancreas .

Action Environment

The action of VIP is influenced by various environmental factors. For instance, the development of T cell subsets, especially Th17 and Treg cells, is broadly influenced by commensal bacterial species . Moreover, the efficacy of VIP is highest when administered together or immediately after stimuli .

Análisis Bioquímico

Biochemical Properties

Vasoactive Intestinal Peptide (6-28) interacts with various enzymes, proteins, and other biomolecules. It is known to be an effective antagonist in the superior cervical ganglion (SCG), indicating that endogenous VIP can participate in a positive feedback loop in injured sympathetic neurons in which it enhances its own expression .

Cellular Effects

Vasoactive Intestinal Peptide (6-28) has significant effects on various types of cells and cellular processes. It influences cell function by interacting with its cognate receptor (i.e., VPAC) on the surface of antigen-presenting cells (APCs) . It also affects both innate and adaptive immune responses and acts as a major anti-inflammatory factor .

Molecular Mechanism

At the molecular level, Vasoactive Intestinal Peptide (6-28) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is synthesized as a precursor molecule of 170 amino acids containing a signal peptide of 22 amino acids, which is then cleaved to the active peptide of 28 amino acids .

Temporal Effects in Laboratory Settings

It is known that VIP can participate in a positive feedback loop in injured sympathetic neurons, enhancing its own expression .

Dosage Effects in Animal Models

The effects of Vasoactive Intestinal Peptide (6-28) vary with different dosages in animal models. It acts as a major anti-inflammatory factor in animal models of inflammatory and autoimmune diseases .

Metabolic Pathways

Vasoactive Intestinal Peptide (6-28) is involved in various metabolic pathways. It is known to stimulate glucose-dependent insulin secretion, particularly by binding to VPAC2 receptors .

Transport and Distribution

It is known that VIP is released by both neurons and immune cells .

Subcellular Localization

It is known that VIP is widely distributed in both the central and peripheral nervous system .

Propiedades

IUPAC Name |

4-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[(1,4-diamino-1,4-dioxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C126H207N37O34S/c1-15-66(10)99(122(195)157-86(53-64(6)7)113(186)150-83(102(135)175)57-94(132)170)161-120(193)92(61-164)159-117(190)90(59-96(134)172)155-114(187)85(52-63(4)5)152-115(188)87(55-71-34-38-73(167)39-35-71)153-109(182)77(30-20-23-46-128)144-107(180)78(31-21-24-47-129)148-121(194)98(65(8)9)160-103(176)67(11)142-105(178)82(44-50-198-14)147-111(184)81(42-43-93(131)169)146-106(179)76(29-19-22-45-127)143-108(181)79(32-25-48-140-125(136)137)145-112(185)84(51-62(2)3)151-110(183)80(33-26-49-141-126(138)139)149-123(196)101(69(13)166)163-119(192)88(56-72-36-40-74(168)41-37-72)154-116(189)89(58-95(133)171)156-118(191)91(60-97(173)174)158-124(197)100(68(12)165)162-104(177)75(130)54-70-27-17-16-18-28-70/h16-18,27-28,34-41,62-69,75-92,98-101,164-168H,15,19-26,29-33,42-61,127-130H2,1-14H3,(H2,131,169)(H2,132,170)(H2,133,171)(H2,134,172)(H2,135,175)(H,142,178)(H,143,181)(H,144,180)(H,145,185)(H,146,179)(H,147,184)(H,148,194)(H,149,196)(H,150,186)(H,151,183)(H,152,188)(H,153,182)(H,154,189)(H,155,187)(H,156,191)(H,157,195)(H,158,197)(H,159,190)(H,160,176)(H,161,193)(H,162,177)(H,163,192)(H,173,174)(H4,136,137,140)(H4,138,139,141) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEZAVADHLXCKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C126H207N37O34S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583194 |

Source

|

| Record name | Phenylalanylthreonyl-alpha-aspartylasparaginyltyrosylthreonylarginylleucylarginyllysylglutaminylmethionylalanylvalyllysyllysyltyrosylleucylasparaginylserylisoleucylleucylaspartamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2816.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69698-54-0 |

Source

|

| Record name | Phenylalanylthreonyl-alpha-aspartylasparaginyltyrosylthreonylarginylleucylarginyllysylglutaminylmethionylalanylvalyllysyllysyltyrosylleucylasparaginylserylisoleucylleucylaspartamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

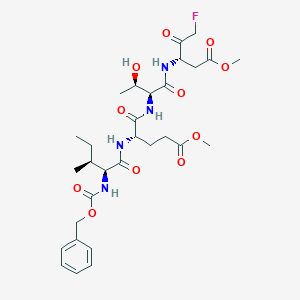

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide](/img/structure/B549499.png)

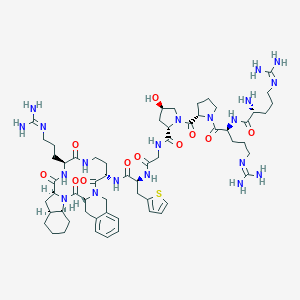

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B549502.png)

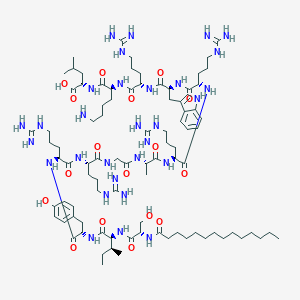

![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B549517.png)